molecular formula C12H13NO3S2 B2571892 3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1210721-66-6

3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2571892
CAS No.: 1210721-66-6
M. Wt: 283.36
InChI Key: DRFPSCCJLSENEY-UHFFFAOYSA-N
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Description

3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H13NO3S2. This compound is of interest due to its potential biological activity and applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the reaction of 3-methoxythiophene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors

Comparison with Similar Compounds

Similar Compounds

    3-methoxythiophene: A precursor in the synthesis of 3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide.

    Benzenesulfonamide derivatives: Compounds with similar sulfonamide functional groups.

    Thiophene derivatives: Compounds containing the thiophene ring, which exhibit similar chemical properties.

Uniqueness

This compound is unique due to the combination of its methoxy, thiophene, and sulfonamide functional groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-16-11-3-2-4-12(7-11)18(14,15)13-8-10-5-6-17-9-10/h2-7,9,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFPSCCJLSENEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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